Cas no 75567-38-3 (2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-)

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- structure
75567-38-3 structure
Product Name:2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-
CAS-Nr.:75567-38-3
MF:C25H34O5
MW:414.534468173981
CID:574914
PubChem ID:137345989
Update Time:2026-04-29

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-
    • 20-Deoxyingenol 3-angelate
    • 2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecene,2-butenoic acid deriv.
    • 2-Butenoicacid, 2-methyl-,1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, [1aR-[1aa,2b,5b,5ab,6b(Z),8aa,9a,10aa]]-
    • 3-Angelyl-20-deoxyingenol
    • Euphorbia factor H8
    • PEP 006
    • CS-0017346
    • AKOS040761021
    • 75567-38-3
    • DTXSID001311410
    • HY-N1684
    • CHEMBL4071723
    • SCHEMBL15589568
    • (dihydroxy-pentamethyl-oxo-[?]yl) (Z)-2-methylbut-2-enoate
    • BDBM50470110
    • [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
    • [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.0^{1,5.0^{10,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
    • B2703-477471
    • Inchi: InChI=1S/C25H34O5/c1-8-12(2)22(28)30-21-14(4)11-24-15(5)10-17-18(23(17,6)7)16(20(24)27)9-13(3)19(26)25(21,24)29/h8-9,11,15-19,21,26,29H,10H2,1-7H3/b12-8-/t15-,16+,17-,18+,19-,21+,24+,25+/m1/s1
    • InChI-Schlüssel: UQOWJJGOQJONCI-MZRDIQIISA-N
    • Lächelt: O[C@]12[C@@]3(C([C@]([H])(C=C([C@H]2O)C)[C@@H]([C@H]4C[C@H]3C)C4(C)C)=O)C=C([C@@H]1OC(/C(C)=C\C)=O)C

Berechnete Eigenschaften

  • Genaue Masse: 414.24100
  • Monoisotopenmasse: 414.24062418g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 30
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 909
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topologische Polaroberfläche: 83.8Ų

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 531.1±50.0 °C at 760 mmHg
  • Flammpunkt: 174.1±23.6 °C
  • Löslichkeit: Sehr leicht löslich (0,11 g/l) (25°C),
  • PSA: 83.83000
  • LogP: 3.35990
  • Dampfdruck: 0.0±3.2 mmHg at 25°C

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Sicherheitsinformationen

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2799-1 mg
20-Deoxyingenol 3-angelate
75567-38-3
1mg
¥2435.00 2022-04-26
TargetMol Chemicals
TN2799-5 mg
20-Deoxyingenol 3-angelate
75567-38-3 98%
5mg
¥ 4,040 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2799-1 mL * 10 mM (in DMSO)
20-Deoxyingenol 3-angelate
75567-38-3
1 mL * 10 mM (in DMSO)
¥ 4140 2023-09-08
TargetMol Chemicals
TN2799-5mg
20-Deoxyingenol 3-angelate
75567-38-3
5mg
¥ 4040 2024-07-20
A2B Chem LLC
AH57124-5mg
20-Deoxyingenol 3-angelate
75567-38-3 98.0%
5mg
$719.00 2024-04-19
TargetMol Chemicals
TN2799-1 ml * 10 mm
20-Deoxyingenol 3-angelate
75567-38-3
1 ml * 10 mm
¥ 4140 2024-07-20

2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)- Verwandte Literatur

Empfohlene Lieferanten
烟台朗裕新材料科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
上海帛亦医药科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.